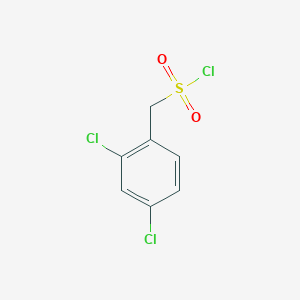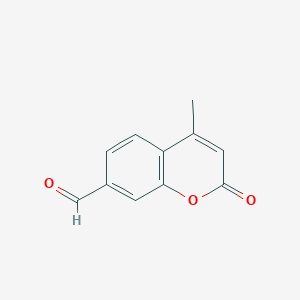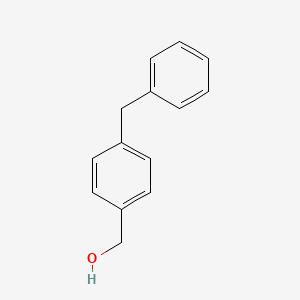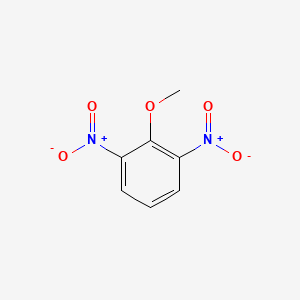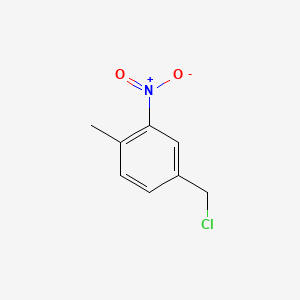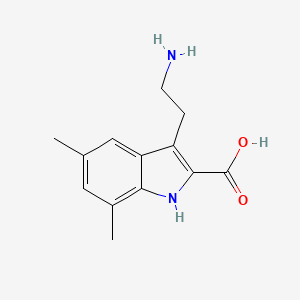
3-(2-Aminoethyl)-5,7-dimethyl-1H-indole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2-Aminoethyl)-5,7-dimethyl-1H-indole-2-carboxylic acid” is a derivative of indole, which is an aromatic heterocyclic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered pyrrole ring . The compound also contains an aminoethyl group (NH2CH2CH2-) and a carboxylic acid group (-COOH), which are common functional groups in biochemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar, aromatic indole ring system, with the aminoethyl and carboxylic acid groups likely providing sites of reactivity. The presence of these functional groups could also influence the compound’s physical and chemical properties, such as its solubility and acidity .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the aminoethyl and carboxylic acid groups. For example, the amino group could engage in reactions typical of amines, such as protonation, alkylation, or acylation . The carboxylic acid group could undergo reactions such as esterification or amide formation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid and amino groups could enhance its solubility in water . The aromatic indole ring could contribute to its UV/Vis absorption properties .
Applications De Recherche Scientifique
Metabolic Footprint in Diabetes
A comprehensive metabolomics study in the context of diabetes research utilized a multiplatform approach to measure over 420 unique small molecules in blood, including 3-(2-Aminoethyl)-5,7-dimethyl-1H-indole-2-carboxylic acid. This study highlighted the potential of metabolomics to identify deregulated metabolites associated with diabetes, offering insights into perturbations in metabolic pathways linked to kidney dysfunction, lipid metabolism, and interactions with the gut microflora. The findings suggest that metabolic markers could detect diabetes-related complications in sub-clinical conditions within the general population, emphasizing the role of specific metabolites in understanding diabetes pathology and potential therapeutic targets (Suhre et al., 2010).
Diagnostic Accuracy in Tumor Fluorescence
5-Aminolevulinic acid derivatives, related to 3-(2-Aminoethyl)-5,7-dimethyl-1H-indole-2-carboxylic acid, have been used for fluorescence-guided resections of tumors. A study explored the reliability of visible fluorescence qualities, as observed during resection, against spectrometry, pathology, and postoperative imaging results. The research confirmed that macroscopic fluorescence qualities predict solid and infiltrating tumor presence, providing crucial information for surgical resection and highlighting the compound's potential in enhancing tumor visualization techniques. This supports the utilization of fluorescence properties of certain compounds for improving surgical outcomes in oncology (Stummer et al., 2013).
Orientations Futures
Propriétés
IUPAC Name |
3-(2-aminoethyl)-5,7-dimethyl-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-7-5-8(2)11-10(6-7)9(3-4-14)12(15-11)13(16)17/h5-6,15H,3-4,14H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPBBLYMQPFDKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2)C(=O)O)CCN)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345372 |
Source


|
| Record name | 3-(2-Aminoethyl)-5,7-dimethyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethyl)-5,7-dimethyl-1H-indole-2-carboxylic acid | |
CAS RN |
2245-75-2 |
Source


|
| Record name | 3-(2-Aminoethyl)-5,7-dimethyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

